molecular formula C14H16BrNO3 B1270321 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid CAS No. 312279-64-4

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

Cat. No. B1270321
M. Wt: 326.19 g/mol
InChI Key: ZLAFDAGXBATNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related bromo-substituted benzoic acid derivatives involves multi-step chemical reactions, starting from readily available materials. For instance, a practical industrial-scale synthesis of a closely related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, utilized dimethyl terephthalate as the starting material. This compound, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, was prepared through a series of reactions, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating the complexity and versatility of synthetic approaches to bromo-substituted benzoic acids (Zhang et al., 2022).

Molecular Structure Analysis

The molecular structure of bromo-substituted benzoic acid compounds reveals interactions that influence their crystalline arrangement and stability. For example, in the case of 2-Amino-5-bromopyridine–benzoic acid, hydrogen bonds between the carboxylic group of benzoic acid molecules and neighboring molecules form a two-dimensional network, stabilizing the crystal structure through weak C—H⋯O hydrogen bonds (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Bromo-substituted benzoic acids participate in various chemical reactions, highlighting their reactivity and functionalization potential. For instance, the palladium acetate-catalyzed cyclization reaction of allenoic acids in the presence of allenes showcases the ability to form complex structures, such as furan-2(5H)-one derivatives, demonstrating the chemical versatility of bromo-substituted compounds (Gu et al., 2007).

Scientific Research Applications

Synthesis and Characterization

  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, related to 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, is a key intermediate for the synthesis of SGLT2 inhibitors used in diabetes therapy. This research demonstrates a scalable industrial process for producing this compound using dimethyl terephthalate as the starting material (Zhang et al., 2022).

Biological Activity

  • A study on the synthesis of the 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) coordinate complex revealed its antifungal activity against A. Niger and antibacterial activity against S. Aurores and E. Coli (Jaber, Kyhoiesh, & Jawad, 2021).

Self-Assembly and Nanostructures

  • The study of a bifunctional molecule 5-bromo-2-hexadecyloxy-benzoic acid, similar in structure to 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid, revealed its ability to form two-dimensional self-assembled nanostructures influenced by intermolecular halogen and hydrogen bonds (Wu et al., 2017).

Crystallographic Analysis

  • Crystallographic studies of benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, provide insights into their molecular structure, electrostatic potential, and intermolecular interactions, which are crucial for understanding their behavior in various applications (Pramanik et al., 2019).

Antiviral Properties

  • Synthesized derivatives of benzoic acid, including 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid, showed antiviral activity against Herpes simplex and vaccinia viruses, highlighting potential therapeutic applications (Selvam et al., 2010).

Solubility Analysis

  • Research on the solubility of 3-bromo-2-methyl benzoic acid in various solvents provides valuable data for pharmaceutical formulation and chemical process design, potentially applicable to structurally similar compounds like 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid (Gu et al., 2020).

Safety And Hazards

The safety data sheet for 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-(cyclohexanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c15-10-6-7-12(11(8-10)14(18)19)16-13(17)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAFDAGXBATNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352507
Record name 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(cyclohexanecarboxamido)benzoic acid

CAS RN

312279-64-4
Record name 5-Bromo-2-(cyclohexanecarboxamido)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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